High-Temperature Thermal Stability in EDLCs
In a systematic study of quaternary ammonium cation stability in electrochemical double layer capacitor (EDLC) electrolytes, trimethylethylammonium (ETAC's cation) exhibits a unique thermal stability profile. While less stable than diethyldimethylammonium at room temperature, it becomes the most stable cation among the four tested at high temperatures, specifically above 488 K (215 °C) [1]. This is a direct consequence of the activation free energy for Hofmann elimination becoming negligible at this temperature, making the number of reactive sites the dominant factor in determining overall stability [1].
| Evidence Dimension | Relative Thermal Stability of Quaternary Ammonium Cations |
|---|---|
| Target Compound Data | Trimethylethylammonium (ETAC's cation) is the most stable cation at temperatures >488 K. |
| Comparator Or Baseline | Diethyldimethylammonium and triethylmethylammonium. |
| Quantified Difference | Stability rank changes at 488 K; ETAC goes from less stable to the most stable. |
| Conditions | Density functional theory (DFT) calculations and Brownian dynamics simulations for EDLC electrolytes. |
Why This Matters
For EDLC applications operating above 215 °C, ETAC-based electrolytes offer a quantifiable thermal stability advantage over other ammonium-based alternatives, enabling longer operational life and preventing premature electrolyte decomposition.
- [1] Ahn, Y. N., et al. (2017). Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors. Physical Chemistry Chemical Physics, 19(30), 19959-19966. View Source
